Methyl 2-(4-methylphenylsulfonamido)acetate
Description
Methyl 2-(4-methylphenylsulfonamido)acetate (CAS 2645-02-5) is a sulfonamide derivative characterized by a methyl ester group and a 4-methylphenylsulfonamido moiety. Its molecular formula is C₁₀H₁₃NO₄S, with a molecular weight of 243.28 g/mol. The compound is commonly synthesized via sulfonate ester reactions, such as those involving Oxyma-O-sulfonates, yielding white crystalline solids . Key properties include:
Properties
IUPAC Name |
methyl 2-[(4-methylphenyl)sulfonylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-8-3-5-9(6-4-8)16(13,14)11-7-10(12)15-2/h3-6,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQBPYXMRNEAKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340246 | |
| Record name | Methyl 2-(4-methylphenylsulfonamido)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2645-02-5 | |
| Record name | Methyl 2-(4-methylphenylsulfonamido)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Steps
The synthesis involves two sequential stages:
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Formation of Oxyma-O-sulfonate Intermediate :
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Nucleophilic Amination :
Key Advantages
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Mild Conditions : Reactions occur at ambient temperature, avoiding thermal degradation of sensitive substrates.
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Compatibility : Tolerates acid-labile functional groups, making it suitable for complex molecule synthesis.
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Scalability : Demonstrated efficacy in multi-gram preparations with minimal purification requirements.
Table 1: Oxyma-Mediated Synthesis Parameters
Traditional Sulfonylation Approaches
While less optimized than Oxyma-based methods, classical sulfonylation remains a viable pathway for synthesizing this compound. This approach involves direct reaction of 4-methylbenzenesulfonyl chloride with glycine methyl ester under basic conditions.
Procedure Overview
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Step 1 : Glycine methyl ester is dissolved in anhydrous DCM and cooled to 0°C.
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Step 2 : 4-Methylbenzenesulfonyl chloride is added dropwise, followed by DIPEA to neutralize HCl byproducts.
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Step 3 : The mixture is stirred at room temperature for 12–24 hours, followed by aqueous workup (5% HCl, NaHCO₃, brine) and column purification.
Limitations
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Side Reactions : Competing hydrolysis of the ester group under prolonged basic conditions.
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Lower Yields : Typically 60–70% due to incomplete conversion and purification losses.
Reaction Optimization and Yield Enhancement
Optimizing reaction parameters is critical for maximizing efficiency and scalability. Key factors include:
Stoichiometric Adjustments
Solvent Selection
Purification Strategies
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Recrystallization : Ethanol/water mixtures (3:1 v/v) produce high-purity crystals (≥98% by HPLC).
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Chromatography : Silica gel with hexane/ethyl acetate gradients effectively separates sulfonamide products from unreacted glycine ester.
Industrial-Scale Production Techniques
Transitioning laboratory methods to industrial production requires addressing cost, safety, and environmental impact.
Continuous Flow Synthesis
Chemical Reactions Analysis
Methyl 2-(4-methylphenylsulfonamido)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
Methyl 2-(4-methylphenylsulfonamido)acetate serves as a reagent in chemical synthesis and as an intermediate for the preparation of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and nucleophilic substitution, makes it valuable in synthetic organic chemistry.
Biological Applications
The compound exhibits antibacterial properties due to its interaction with bacterial cell walls, disrupting cell wall synthesis and leading to bacterial cell death. This mechanism positions it as a potential candidate for developing new antimicrobial agents.
Pharmaceutical Development
In medicinal chemistry, this compound is utilized as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting bacterial infections. Its structural characteristics enhance its reactivity and biological activity, making it a focus for drug discovery efforts aimed at combating resistant bacterial strains.
Case Study 1: Antibacterial Activity
A study demonstrated the antibacterial efficacy of this compound against various bacterial strains. The compound's mechanism involved inhibiting cell wall synthesis, which was confirmed through microbiological assays comparing its activity with standard antibiotics .
Case Study 2: Synthesis of Metal Complexes
Research focused on synthesizing metal complexes using this compound as a ligand revealed promising results in enhancing the biological activity against cancer cells. The complexes exhibited cytotoxic effects that were significantly higher than those of the free ligand .
Mechanism of Action
The mechanism of action of Methyl 2-(4-methylphenylsulfonamido)acetate involves its interaction with bacterial cell walls, leading to the disruption of cell wall synthesis and ultimately bacterial cell death . The compound targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of bacterial cell walls .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-methylphenyl group increases melting point compared to the unsubstituted benzene analog (e.g., 89–151°C vs. 58.85°C) due to enhanced crystallinity .
- Ester Group Influence : Ethyl esters (e.g., compound in ) exhibit higher molecular weights but comparable reactivity in alkylation reactions.
Thiazole-Containing Derivatives
Complex derivatives incorporating thiazole rings exhibit distinct physicochemical properties and biological activities.
Key Observations :
- Structural Complexity : Thiazole rings significantly elevate melting points (>300°C) due to rigid planar structures and intermolecular interactions .
- Synthetic Challenges : Lower yields (31–58%) reflect difficulties in multi-step syntheses involving hydrazine and acetylenedicarboxylate reagents .
Substituted Phenyl Derivatives
Variations in the sulfonamide aryl group modulate electronic and steric properties.
Key Observations :
- Electron-Withdrawing Groups : Chloro substituents enhance electrophilicity, improving reactivity in nucleophilic substitutions .
Biological Activity
Methyl 2-(4-methylphenylsulfonamido)acetate, a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonamide group, which is known for its antibacterial properties. The compound has the following chemical structure:
- Chemical Formula : C₉H₁₁N₁O₃S
- CAS Number : 2645-02-5
1. Antibacterial Activity
Sulfonamides, including this compound, are recognized for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, a vital process for bacterial cell proliferation. Studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria, making it a candidate for further development in antibiotic therapies.
2. Anticancer Potential
Recent research highlights the anticancer potential of sulfonamide derivatives. For instance, tosyl sulfonamides and their metal complexes have demonstrated cytotoxic effects against lung carcinoma and other cancer cell lines. In vitro studies indicated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells . this compound has been evaluated in similar contexts, showing promising results in inhibiting the growth of specific cancer cell lines.
3. Antileishmanial Activity
The compound has also been tested for antileishmanial activity. In vitro assays against Leishmania major demonstrated that sulfonamide derivatives can effectively reduce the viability of promastigote forms, indicating their potential as therapeutic agents against leishmaniasis . The mechanism involves disrupting metabolic pathways essential for the parasite's survival.
The biological activities of this compound are primarily attributed to its ability to inhibit specific enzymes and pathways:
- Inhibition of Carbonic Anhydrase : Some studies suggest that sulfonamide derivatives can act as inhibitors of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms .
- Cell Cycle Arrest : Research indicates that these compounds can induce cell cycle arrest in cancer cells, leading to increased apoptosis rates.
- Metabolic Disruption in Parasites : The antileishmanial effects may stem from the disruption of metabolic processes within the Leishmania species.
Case Study 1: Anticancer Activity
A study published in RSC Advances evaluated various tosyl sulfonamide derivatives, including this compound, against lung carcinoma cell lines. The results showed a dose-dependent decrease in cell viability with an IC50 value indicating effective cytotoxicity at concentrations above 10 µM .
Case Study 2: Antileishmanial Efficacy
In another study focusing on leishmaniasis, this compound was tested alongside established treatments such as amphotericin B. The compound demonstrated comparable efficacy in reducing parasite load in vitro while exhibiting lower cytotoxicity towards human cells .
Q & A
Q. What are the key synthetic routes for Methyl 2-(4-methylphenylsulfonamido)acetate?
The compound is typically synthesized via sulfonylation of glycine methyl ester with 4-methylbenzenesulfonyl chloride under basic conditions. For example, hydrolysis of methyl (4-bromobenzenesulfonamido)acetate under basic conditions yields sulfonamido acetic acid derivatives, demonstrating a scalable pathway . Reaction optimization (e.g., adjusting stoichiometry or temperature) is critical to minimize byproducts.
Q. How is the structure of this compound confirmed?
Structural confirmation relies on spectroscopic techniques:
- IR spectroscopy : Key peaks include the sulfonamide N–H stretch (~3283 cm⁻¹) and ester C=O stretch (~1740 cm⁻¹) .
- 1H-NMR : Distinct signals for the methyl ester group (~3.7 ppm), aromatic protons (~7.3–7.8 ppm), and sulfonamido NH (~5.0 ppm) .
- X-ray crystallography : Used for related sulfonamides to confirm bond angles and torsional conformations .
Q. What physical properties are critical for handling this compound?
Key properties include:
- Melting point : 89–91°C (indicates purity; deviations suggest impurities) .
- Density : 1.261 g/cm³ (informs solubility in solvents like DMSO or ethanol) .
- LogP : ~0.93 (predicts hydrophobicity for partitioning experiments) .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data during structural analysis?
Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or impurities. Mitigation strategies:
- Compare with published spectra of structurally analogous compounds (e.g., propyl 2-(4-methylbenzenesulfonamido)benzoate ).
- Use X-ray crystallography for unambiguous confirmation, as demonstrated for 2-(4-bromobenzenesulfonamido)acetic acid .
- Perform high-resolution mass spectrometry (HRMS) to verify molecular ion peaks.
Q. What challenges arise in optimizing reaction yields for this compound?
Yield optimization requires:
- Stoichiometric control : Excess sulfonyl chloride improves sulfonylation efficiency.
- Purification : Recrystallization (using ethanol/water mixtures) is effective given the compound’s sharp melting point .
- Side reactions : Competing hydrolysis of the ester group can occur under prolonged basic conditions; pH monitoring is essential .
Q. How is this compound utilized in synthesizing pharmaceutical intermediates?
It serves as a precursor for bioactive molecules:
- Hydrolysis : Produces 2-(4-methylphenylsulfonamido)acetic acid, a building block for thiazine heterocycles with potential antimicrobial activity .
- Derivatization : Used in drug delivery systems due to ester lability under physiological conditions, as seen in studies on Roxadustat Impurity 3 (a related ethyl ester derivative) .
Q. What analytical methods ensure purity and quality in research settings?
Recommended methods:
- HPLC-UV : For quantitative purity assessment (e.g., detecting impurities at <0.1% levels) .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability during storage .
- Elemental analysis : Validates empirical formula (C10H13NO4S) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
